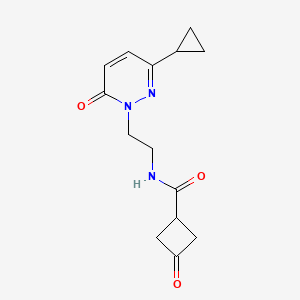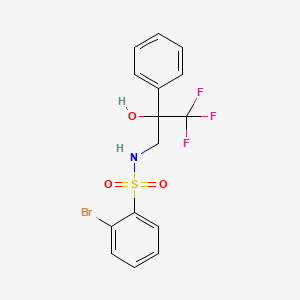
4-acetyl-N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound belongs to the class of sulfonamide derivatives and has been found to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
Chemical Inhibitors and Enzyme Selectivity
Research on chemical inhibitors targeting cytochrome P450 isoforms highlights the importance of selective inhibition in predicting drug-drug interactions (DDIs) and understanding the metabolism of pharmaceuticals. Selective inhibitors help in identifying the specific CYP isoforms involved in drug metabolism, which is crucial for drug development and safety assessments (Khojasteh et al., 2011).
Synthetic Protocols for Pyridazine and Pyridazone Analogues
The synthesis of pyridazine and pyridazone derivatives, which share structural similarities with the compound of interest, is significant due to their biological activities, especially related to the cardiovascular system. These compounds are synthesized using conventional methods, and their properties like being electron-deficient heteroaromatic compounds make them intriguing for further exploration in medicinal chemistry (Jakhmola et al., 2016).
COX-2 Inhibition by Pyridazinone Compounds
The selective inhibition of cyclooxygenase-2 (COX-2) by vicinally disubstituted pyridazinones, such as ABT-963, demonstrates the therapeutic potential of such compounds in treating inflammation and pain associated with conditions like arthritis. This research underscores the relevance of structural design in developing selective and potent inhibitors with minimal side effects (Asif, 2016).
Advanced Oxidation Processes in Environmental Remediation
The degradation of pharmaceuticals and toxic compounds in water through advanced oxidation processes (AOPs) is a crucial area of environmental chemistry. Research on the mechanisms, by-products, and effectiveness of AOPs in treating contaminants like acetaminophen highlights the potential for applying similar methodologies to study and mitigate the environmental impact of diverse chemical compounds (Qutob et al., 2022).
Metabotropic Glutamate Receptor Antagonists
The study of non-competitive, selective antagonists for neurological receptors, such as perampanel for AMPA receptors, offers insights into the development of novel therapeutics for neurological disorders. These compounds serve as models for understanding how structural features contribute to selective receptor modulation and therapeutic outcomes (Rektor, 2013).
Propiedades
IUPAC Name |
4-acetyl-N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-18(29)19-9-11-22(12-10-19)32(30,31)27-21-8-6-7-20(17-21)23-13-14-24(26-25-23)28-15-4-2-3-5-16-28/h6-14,17,27H,2-5,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLGMSTVZJHLPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2514140.png)

![tert-butyl [(1S)-3-methyl-1-(5-sulfanyl-1,3,4-oxadiazol-2-yl)butyl]carbamate](/img/structure/B2514144.png)
![N-[1-(benzotriazol-1-yl)-2-methylprop-1-enyl]-N-methylaniline](/img/structure/B2514146.png)




![2-([1,1'-biphenyl]-4-yl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2514154.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate](/img/structure/B2514155.png)
![2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B2514157.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide](/img/structure/B2514159.png)
